molecular formula C26H22F3N3O5S B301747 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No. B301747
M. Wt: 545.5 g/mol
InChI Key: XLFCCFYFXFYKCT-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, also known as MPTP, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the selective destruction of dopaminergic neurons in the substantia nigra. 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ accumulates in dopaminergic neurons via the dopamine transporter and inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide include the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide also induces oxidative stress and inflammation in the brain, which may contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, which allows for the study of the role of dopamine in Parkinson's disease. However, the use of 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in animal models may not fully replicate the pathophysiology of Parkinson's disease in humans, and the toxicity of 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide may limit its use in certain experiments.

Future Directions

For the use of 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in scientific research include the development of new animal models that better replicate the pathophysiology of Parkinson's disease in humans. Additionally, 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide may be used to study the effects of environmental toxins on the brain and to investigate new therapeutic targets for neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves a series of chemical reactions, including the condensation of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with 5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained by purification and crystallization.

Scientific Research Applications

4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been used in scientific research for various purposes, including as a tool to study the role of dopamine in Parkinson's disease. 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has also been used to study the effects of environmental toxins on the brain and to investigate the mechanisms of neurodegeneration.

properties

Product Name

4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C26H22F3N3O5S

Molecular Weight

545.5 g/mol

IUPAC Name

4-[(4Z)-4-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H22F3N3O5S/c1-36-23-16-18(7-12-22(23)37-14-13-17-5-3-2-4-6-17)15-21-24(26(27,28)29)31-32(25(21)33)19-8-10-20(11-9-19)38(30,34)35/h2-12,15-16H,13-14H2,1H3,(H2,30,34,35)/b21-15-

InChI Key

XLFCCFYFXFYKCT-QNGOZBTKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OCCC4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OCCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OCCC4=CC=CC=C4

Origin of Product

United States

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